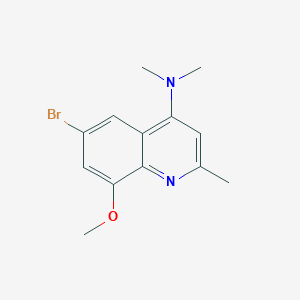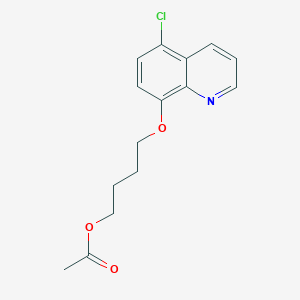
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is a chemical compound with the molecular formula C13H17BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine typically involves the bromination of 8-methoxyquinoline followed by N,N-dimethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and dimethyl sulfate or methyl iodide for the methylation process. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 8-methoxy-N,N,2-trimethylquinolin-4-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or Grignard reagents are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 8-Methoxy-N,N,2-trimethylquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine involves its interaction with specific molecular targets. The bromine and methoxy substituents on the quinoline ring can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoquinoline: Lacks the methoxy and N,N,2-trimethyl groups.
8-Methoxyquinoline: Lacks the bromine and N,N,2-trimethyl groups.
N,N,2-Trimethylquinolin-4-amine: Lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is unique due to the presence of both bromine and methoxy substituents along with the N,N,2-trimethyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89446-16-2 |
|---|---|
Formule moléculaire |
C13H15BrN2O |
Poids moléculaire |
295.17 g/mol |
Nom IUPAC |
6-bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine |
InChI |
InChI=1S/C13H15BrN2O/c1-8-5-11(16(2)3)10-6-9(14)7-12(17-4)13(10)15-8/h5-7H,1-4H3 |
Clé InChI |
CDINDHCGHBIYIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C(C2=N1)OC)Br)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)






![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)


![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)
